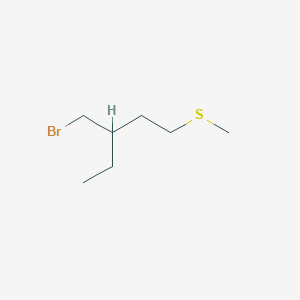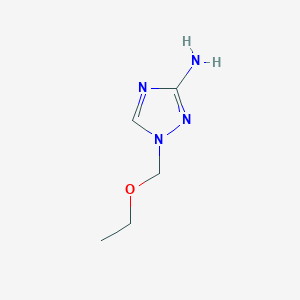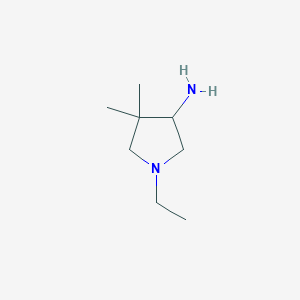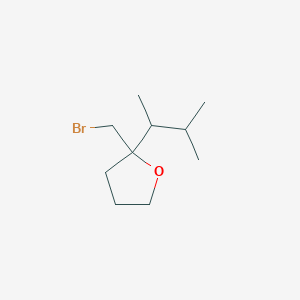
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol: is a chemical compound with the molecular formula C8H10Br2N2O and a molecular weight of 309.99 g/mol . This compound is characterized by the presence of an amino group, a pyridine ring substituted with two bromine atoms, and a propanol chain. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol typically involves the following steps:
Bromination: The starting material, 4-pyridinol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Propanol Chain Introduction: Finally, the propanol chain is introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis is generally carried out in specialized laboratories equipped with the necessary facilities for handling brominated compounds and conducting multi-step organic synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with fewer bromine atoms or modified amino groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The specific mechanism of action of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and the brominated pyridine ring suggests potential interactions with biological macromolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(3,5-dichloropyridin-4-yl)propan-1-ol: Similar structure with chlorine atoms instead of bromine.
3-Amino-1-(3,5-difluoropyridin-4-yl)propan-1-ol: Similar structure with fluorine atoms instead of bromine.
3-Amino-1-(3,5-diiodopyridin-4-yl)propan-1-ol: Similar structure with iodine atoms instead of bromine.
Uniqueness
The uniqueness of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol lies in its specific brominated pyridine ring, which can confer distinct chemical and biological properties compared to its chlorinated, fluorinated, or iodinated analogs. The bromine atoms can influence the compound’s reactivity, stability, and interactions with other molecules.
Propiedades
Fórmula molecular |
C8H10Br2N2O |
|---|---|
Peso molecular |
309.99 g/mol |
Nombre IUPAC |
3-amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Br2N2O/c9-5-3-12-4-6(10)8(5)7(13)1-2-11/h3-4,7,13H,1-2,11H2 |
Clave InChI |
JUOIQVDIJVTLDA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)C(CCN)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)

![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)


